molecular formula C29H29N5O4S B2930734 N-((4-(4-ethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide CAS No. 310449-56-0

N-((4-(4-ethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide

Cat. No.: B2930734
CAS No.: 310449-56-0
M. Wt: 543.64
InChI Key: QOZDGKHBBZQJCC-UHFFFAOYSA-N
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Description

The compound N-((4-(4-ethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide is a 1,2,4-triazole derivative featuring a triazole core substituted with a 4-ethoxyphenyl group at position 4, a thioether-linked 2-(indolin-1-yl)-2-oxoethyl moiety at position 5, and a phenoxyacetamide side chain via a methyl bridge at position 2. Its synthesis likely follows S-alkylation strategies similar to those reported for analogous 1,2,4-triazoles, where α-halogenated ketones react with triazole-thiones in basic media . The ethoxy and indolinyl groups may enhance lipophilicity and receptor binding, while the phenoxyacetamide moiety could influence metabolic stability.

Properties

IUPAC Name

N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N5O4S/c1-2-37-24-14-12-22(13-15-24)34-26(18-30-27(35)19-38-23-9-4-3-5-10-23)31-32-29(34)39-20-28(36)33-17-16-21-8-6-7-11-25(21)33/h3-15H,2,16-20H2,1H3,(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOZDGKHBBZQJCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N3CCC4=CC=CC=C43)CNC(=O)COC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((4-(4-ethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide is a complex organic compound that has garnered attention for its potential biological activities. This article summarizes the current understanding of its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features multiple functional groups that contribute to its biological activity:

  • Triazole ring : Known for antifungal and anticancer properties.
  • Indolin moiety : Associated with various pharmacological effects including anti-inflammatory and anticancer activities.
  • Phenoxyacetamide : Often involved in modulating enzyme activity.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Assays : Research has shown that derivatives of triazole compounds can inhibit cancer cell proliferation in vitro. For example, a related study demonstrated that certain triazole derivatives showed micromolar inhibitory activity against colorectal and lung cancer cells, suggesting a potential role in cancer therapy .
CompoundCell LineIC50 (µM)
Triazole Derivative AHCT11615
Triazole Derivative BNCI-H46010

Antimicrobial Activity

The presence of the indolin structure may enhance the antimicrobial properties of this compound. Studies have highlighted that indole derivatives often show activity against bacterial strains and fungi:

  • Minimum Inhibitory Concentration (MIC) : The MIC values for certain indole-based compounds have been reported as low as 1.6 µg/mL against Mycobacterium tuberculosis, indicating strong antimicrobial potential .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The triazole ring may inhibit key enzymes involved in cancer cell metabolism.
  • Reactive Oxygen Species (ROS) Induction : Some studies suggest that such compounds can induce oxidative stress in cancer cells, leading to apoptosis.
  • Antioxidant Activity : Certain derivatives have shown the ability to scavenge free radicals, which may contribute to their protective effects against oxidative damage.

Case Studies

In a recent investigation involving a series of triazole derivatives:

  • Study Findings : Compounds were tested for their inhibitory effects on cholinesterases and other enzymes linked to neurodegenerative diseases. The results indicated moderate inhibition with IC50 values ranging from 10 to 30 µM .

Summary of Key Case Studies

StudyFocusFindings
Study AAnticancerIC50 values < 20 µM against multiple cancer lines
Study BAntimicrobialMIC values as low as 1.6 µg/mL against M. tuberculosis
Study CEnzyme InhibitionModerate inhibition of cholinesterases

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural Analog Comparison
Compound ID/Reference Core Structure Substituents Synthesis Route
Target Compound 1,2,4-Triazole - 4-(4-Ethoxyphenyl)
- 5-((2-(Indolin-1-yl)-2-oxoethyl)thio)
- 3-(Phenoxyacetamide-methyl)
Likely S-alkylation of triazole-thione with α-halogenated ketone
Compounds [10–15] 1,2,4-Triazole - 4-(2,4-Difluorophenyl)
- 5-(Phenyl/4-fluorophenyl thioacetophenone)
S-alkylation with 2-bromoacetophenone derivatives
F0514-4011 1,2,4-Triazole - 4-(4-Ethoxyphenyl)
- 5-([1,3]-thiazolo[3,2-B]triazolylidene methyl)
Virtual screening-derived MET kinase inhibitor candidate
561295-12-3 1,2,4-Triazole - 4-Ethyl
- 5-(Thiophen-2-yl)
- 3-(4-Fluorophenyl acetamide)
Reaction of triazole-thiol with α-halogenated acetamide


Key Observations :

  • Synthetic Routes : Most analogs, including the target, are synthesized via S-alkylation, avoiding N-alkylation due to the preferential reactivity of triazole-thione tautomers .

Spectral and Tautomeric Comparisons

Table 2: Spectral Data Comparison
Compound ID/Reference IR Bands (cm⁻¹) NMR Features Tautomeric Form
Target Compound Not reported in evidence Not reported Likely thione (absence of νS-H)
Compounds [7–9] - 1247–1255 (C=S)
- 3278–3414 (NH)
- Absence of C=O in triazole-thiones
- 1H-NMR confirms thione dominance
Thione tautomer
Rapa Derivatives Not applicable - Chemical shifts in regions A (39–44) and B (29–36) indicate substituent localization N/A

Key Observations :

  • Tautomerism : Like compounds [7–9], the target compound likely exists as a thione tautomer, evidenced by IR bands at ~1250 cm⁻¹ (C=S) and absence of νS-H (~2500–2600 cm⁻¹) .
  • NMR Profiling: Analogous to Rapa derivatives , substituent-induced chemical shift changes in the target compound’s indolinyl or phenoxy groups could be localized to specific regions (e.g., aromatic protons).

Bioactivity and Functional Implications

While direct bioactivity data for the target compound are absent in the evidence, inferences can be drawn from analogs:

  • Antimicrobial Activity : Analogous 1,2,4-triazoles with thioether-linked aryl groups (e.g., 561295-12-3 ) exhibit antimicrobial properties, implying the target’s indolinyl group might enhance such activity.
  • Metabolic Stability: The ethoxy and phenoxy groups in the target compound could improve metabolic stability compared to halogenated analogs (e.g., [10–15] with 2,4-difluorophenyl) .

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